N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-morpholin-4-ylbenzamide
Description
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-morpholin-4-ylbenzamide is a complex organic compound that features a triazole ring, a phenyl group, and a morpholine ring
Properties
IUPAC Name |
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15-23-24-20(25(15)2)16-6-5-7-17(14-16)22-21(27)18-8-3-4-9-19(18)26-10-12-28-13-11-26/h3-9,14H,10-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSQNZKCPWDHKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-morpholin-4-ylbenzamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The phenyl group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques. The morpholine ring is incorporated through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-morpholin-4-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The phenyl and morpholine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups onto the phenyl or morpholine rings.
Scientific Research Applications
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-morpholin-4-ylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-morpholin-4-ylbenzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The phenyl and morpholine rings contribute to the compound’s overall binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal drug containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant that includes a triazole structure.
Uniqueness
N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-morpholin-4-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a morpholine ring and a triazole ring in the same molecule allows for versatile interactions with various targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
